Cas no 2137578-46-0 ([1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate)
![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate structure](https://ja.kuujia.com/scimg/cas/2137578-46-0x500.png)
[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate 化学的及び物理的性質
名前と識別子
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- Z2940725161
- 2137578-46-0
- EN300-764654
- {1-[3-(methoxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl carbamate
- [1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate
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- インチ: 1S/C12H14N4O3/c1-18-7-9-3-2-4-11(5-9)16-6-10(14-15-16)8-19-12(13)17/h2-6H,7-8H2,1H3,(H2,13,17)
- InChIKey: JYBSKUHXYCBWAG-UHFFFAOYSA-N
- SMILES: O(C)CC1C=CC=C(C=1)N1C=C(COC(N)=O)N=N1
計算された属性
- 精确分子量: 262.10659032g/mol
- 同位素质量: 262.10659032g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 6
- 複雑さ: 303
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 92.3Ų
[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-764654-0.25g |
{1-[3-(methoxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl carbamate |
2137578-46-0 | 95.0% | 0.25g |
$723.0 | 2025-03-22 | |
Enamine | EN300-764654-0.5g |
{1-[3-(methoxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl carbamate |
2137578-46-0 | 95.0% | 0.5g |
$754.0 | 2025-03-22 | |
Enamine | EN300-764654-0.05g |
{1-[3-(methoxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl carbamate |
2137578-46-0 | 95.0% | 0.05g |
$660.0 | 2025-03-22 | |
Enamine | EN300-764654-1.0g |
{1-[3-(methoxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl carbamate |
2137578-46-0 | 95.0% | 1.0g |
$785.0 | 2025-03-22 | |
Enamine | EN300-764654-2.5g |
{1-[3-(methoxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl carbamate |
2137578-46-0 | 95.0% | 2.5g |
$1539.0 | 2025-03-22 | |
Enamine | EN300-764654-5.0g |
{1-[3-(methoxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl carbamate |
2137578-46-0 | 95.0% | 5.0g |
$2277.0 | 2025-03-22 | |
Enamine | EN300-764654-10.0g |
{1-[3-(methoxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl carbamate |
2137578-46-0 | 95.0% | 10.0g |
$3376.0 | 2025-03-22 | |
Enamine | EN300-764654-0.1g |
{1-[3-(methoxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl carbamate |
2137578-46-0 | 95.0% | 0.1g |
$691.0 | 2025-03-22 |
[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamateに関する追加情報
[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate: A Comprehensive Overview
The compound with CAS No. 2137578-46-0, commonly referred to as [1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a triazole ring system with a methoxymethyl-substituted phenyl group and a carbamate moiety. The integration of these functional groups imparts the molecule with distinctive chemical properties, making it a subject of interest for both academic research and industrial applications.
CAS No. 2137578-46-0 represents a specific identifier assigned by the Chemical Abstracts Service, ensuring that this compound can be uniquely identified in scientific literature and regulatory databases. The name [1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate reflects its structural composition, with the triazole ring serving as a central scaffold. Triazoles are well-known for their stability and versatility in chemical synthesis, often acting as key intermediates in the development of pharmaceuticals and agrochemicals.
The methoxymethyl group attached to the phenyl ring introduces additional complexity to the molecule, enhancing its reactivity and potential for bioavailability. Recent studies have explored the role of such substituents in modulating the pharmacokinetic properties of triazole-based compounds. For instance, researchers have demonstrated that the presence of methoxymethyl groups can significantly influence the solubility and permeability of drugs, thereby improving their efficacy in vivo.
The carbamate moiety further extends the functional versatility of this compound. Carbamates are widely used in the synthesis of herbicides, insecticides, and pharmaceutical agents due to their ability to form stable amides upon reaction with amino acids. In the context of [1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate, this functional group opens up possibilities for further chemical modification, enabling the creation of derivatives with tailored biological activities.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the triazole ring exhibits aromaticity, which contributes to its stability and reactivity in various chemical transformations. Additionally, molecular dynamics simulations have shed light on the conformational flexibility of the molecule, which is crucial for understanding its interactions with biological targets.
In terms of synthesis, [1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate can be prepared through a variety of routes, including nucleophilic substitution and coupling reactions. One common approach involves the reaction of an appropriate triazole derivative with a methoxy-methyl-substituted benzene under catalytic conditions. The optimization of reaction conditions has been a focal point of recent research efforts, with studies aiming to enhance yield and selectivity while minimizing environmental impact.
The application potential of this compound is vast, particularly in drug discovery and development. Triazole-containing molecules have been extensively investigated as potential inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For example, recent studies have highlighted the ability of similar compounds to modulate kinase activity, suggesting their potential utility in anti-cancer therapies.
Beyond pharmacology, [1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate also finds applications in materials science. Its unique combination of functional groups makes it a promising candidate for use in polymer synthesis and surface modification technologies. Researchers have explored its potential as a cross-linking agent in polymeric materials, where it can enhance mechanical properties while maintaining biocompatibility.
From an environmental standpoint, understanding the fate and transport of this compound is essential for assessing its ecological impact. Studies have shown that triazole-based compounds can undergo various degradation pathways under environmental conditions, including photodegradation and microbial metabolism. The presence of substituents like methoxymethyl groups may influence these processes, potentially affecting toxicity levels in aquatic systems.
In conclusion, [1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate (CAS No. 2137578-46-0) stands as a testament to the intricate interplay between chemical structure and functionality. Its unique composition offers rich opportunities for exploration across multiple scientific domains. As research continues to unravel its properties and applications, this compound is poised to make significant contributions to both academic knowledge and industrial innovation.
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